N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide
Description
N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The bicyclic framework provides a rigid structure that can interact with biological targets in a specific manner, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-21-10-6-5-9-17(21)19(23)20-18-15-12-22(13-16(15)18)11-14-7-3-2-4-8-14/h2-4,7-8,15-18H,5-6,9-13H2,1H3,(H,20,23)/t15-,16+,17?,18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDYSKVJIYSOJI-OQSMONGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)NC2C3C2CN(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCCC1C(=O)NC2[C@H]3[C@@H]2CN(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the construction of the 3-azabicyclo[3.1.0]hexane core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine.
Piperidine Ring Formation: The piperidine ring is formed by reacting the intermediate with a suitable piperidine derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bicyclic structure can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure is useful in the design of ligands for catalysis and as a chiral auxiliary in asymmetric synthesis.
Biology
Biologically, the compound is studied for its potential as a neurotransmitter modulator due to its structural similarity to known bioactive molecules. It can interact with receptors in the central nervous system, influencing neurotransmission.
Medicine
In medicine, N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide is investigated for its potential therapeutic effects. It may act as an analgesic or anti-inflammatory agent, given its ability to interact with specific biological targets.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and as a precursor for the synthesis of complex organic materials.
Mechanism of Action
The mechanism of action of N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The rigid bicyclic structure allows for precise binding to these targets, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide: Lacks the benzyl group, leading to different pharmacological properties.
N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxylate: An ester derivative with potentially different metabolic stability and bioavailability.
Uniqueness
The presence of the benzyl group in N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments such as cell membranes. This structural feature distinguishes it from other similar compounds and may contribute to its unique pharmacological profile.
This detailed overview provides a comprehensive understanding of N-[(1R,5S)-3-benzyl-3-azabicyclo[310]hexan-6-yl]-1-methylpiperidine-2-carboxamide, covering its synthesis, reactions, applications, and mechanism of action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
